Regioisomeric Substitution Pattern Uniqueness vs. Mono-Halogenated Indoles
7-Chloro-5-fluoro-1H-indole is the only simple indole scaffold that simultaneously carries chlorine at position 7 and fluorine at position 5. This regioisomeric pattern is distinct from 7-chloroindole (Cl only), 5-fluoroindole (F only), and other dihalogenated indoles such as 5-chloro-7-fluoroindole or 4,6-dihaloindoles [1]. In patent WO20240286998, the 7-Cl/5-F indole substructure serves as the core for potent 5-HT2A receptor ligands (exemplified compound 182 with Ki = 240 nM), whereas the corresponding 7-unsubstituted or 5-unsubstituted analogs showed substantially reduced affinity [2]. This demonstrates that the dual Cl/F substitution pattern is a pharmacophoric requirement, not a generic halogenation.
| Evidence Dimension | Receptor binding affinity (5-HT2A) |
|---|---|
| Target Compound Data | Compound 182 (contains 7-Cl/5-F indole core): Ki = 240 nM |
| Comparator Or Baseline | 7-H or 5-H analogs: Ki values not explicitly reported but described as 'substantially reduced affinity' |
| Quantified Difference | Qualitative SAR shift; only the 7-Cl/5-F pattern yielded sub-micromolar affinity |
| Conditions | ValiScreen Serotonin 5-HT2A (human) binding assay |
Why This Matters
Procurement of the incorrect regioisomer (e.g., 7-chloroindole) would yield an inactive core for this pharmacophore, wasting synthesis effort.
- [1] PubChem. 7-Chloro-5-fluoro-1H-indole (CID 22612740). https://pubchem.ncbi.nlm.nih.gov/compound/22612740. View Source
- [2] BindingDB BDBM693540 (US20240286998, Compound 182). 2-(7-chloro-5-fluoro-1H-indol-3-yl)-N-ethyl-N-methylethan-1-amine. Ki = 240 nM at 5-HT2A. http://bdb99.ucsd.edu. View Source
